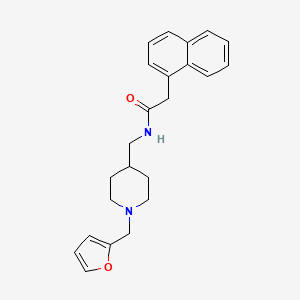

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c26-23(15-20-7-3-6-19-5-1-2-9-22(19)20)24-16-18-10-12-25(13-11-18)17-21-8-4-14-27-21/h1-9,14,18H,10-13,15-17H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLBHYGPWUAJRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 4-piperidone with furan-2-carbaldehyde to form the furan-2-ylmethylpiperidin-4-yl intermediate. This intermediate is then reacted with naphthalen-1-yl acetic acid chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to increase yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The naphthalene ring can be reduced to produce naphthalen-1-ylmethanol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols are used in substitution reactions.

Major Products Formed:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Naphthalen-1-ylmethanol.

Substitution: Various substituted piperidines.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe in biological studies to understand molecular interactions.

Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The furan and naphthalene rings can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Moieties

- N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide (CAS: 954020-66-7) This analogue replaces the naphthalen-1-yl group with a naphthalen-2-yloxy substituent. The positional isomerism of the naphthalene ring (1-yl vs. 2-yl) likely alters steric and electronic interactions with biological targets.

- The methyl group on the phenyl ring could influence metabolic stability by sterically hindering oxidative degradation .

Heterocyclic Modifications

- 2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide (CAS: 379236-43-8) This compound incorporates a thienopyrimidinone-thioether scaffold instead of a simple acetamide. With a higher molecular weight (523.63 g/mol) and predicted pKa of 13.13, it demonstrates enhanced acidity, which may affect binding to charged biological targets .

- The methoxyethyl chain may increase water solubility (molecular weight: 310.45 g/mol) .

Pharmacological Analogues

CNS-Targeting Piperidine Derivatives

W-18 and W-15

These sulfonamide-containing piperidine derivatives are structurally distinct but share CNS activity. W-18’s nitro and chlorophenyl groups confer high lipophilicity, analogous to the naphthalene moiety in the target compound. Both W-18 and the target compound may interact with opioid receptors, though direct evidence is lacking .2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide

A seized drug with a methoxy-phenylacetamide structure (molecular weight: 352.5 g/mol), this compound highlights the role of piperidine-acetamide frameworks in psychoactive substances. The absence of naphthalene or furan groups may reduce its plasma protein binding compared to the target compound .

Data Tables

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| Target Compound | C23H26N2O3 | 378.5 | Furan-2-ylmethyl, naphthalen-1-yl | CNS modulation, enzyme inhibition |

| N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide | C23H26N2O3 | 378.5 | Naphthalen-2-yloxy | Antimicrobial |

| 2-(Thienopyrimidinylthio)-N-(naphthalen-1-yl)acetamide | C29H21N3O3S2 | 523.63 | Thienopyrimidinone, thioether | Antifungal, anticancer |

| W-18 | C19H20ClN3O3S | 405.9 | Nitrophenylethyl, chlorophenyl | Opioid receptor agonist |

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide, a compound with the molecular formula C21H24N2O3, has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a furan moiety, and a naphthalene group. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds similar to N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide exhibit significant anticancer properties. For instance, a study highlighted the efficacy of related piperidine derivatives against human breast cancer cells, where several compounds demonstrated IC50 values comparable to established drugs like Olaparib .

| Compound | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| 5a | 0.5 | 85.8 |

| 5e | 57.3 | 82.1 |

These findings suggest that the structural components of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide may confer similar anticancer activity.

Enzyme Inhibition

Another area of interest is the compound's potential as an inhibitor of protein tyrosine phosphatases (PTPs), which are critical in various signaling pathways. A review noted that certain derivatives showed subnanomolar activity against PTP1B, indicating strong inhibitory effects . The inhibition of PTPs can lead to altered cellular signaling, making these compounds valuable in therapeutic contexts.

The biological activity of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide can be attributed to its ability to interact with specific protein targets within cells. The furan and naphthalene components are known to facilitate binding to various receptors and enzymes, potentially leading to downstream effects such as apoptosis in cancer cells or modulation of metabolic pathways.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the effects of similar piperidine derivatives on human cancer cell lines. The results demonstrated that compounds with structural similarities to N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide exhibited significant cytotoxicity against breast and prostate cancer cells. The mechanism was primarily attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: PTP Inhibition

Another investigation focused on the inhibitory effects of related compounds on PTPs. The study reported that certain derivatives showed promising selectivity for PTP1B over other phosphatases, suggesting potential therapeutic applications in metabolic disorders and cancers where PTP dysregulation is a factor .

Q & A

Q. What are the established synthetic routes for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide, and what key reaction conditions are required for optimal yield?

Methodological Answer: The compound can be synthesized via multi-step reactions involving:

- Reductive amination : Reacting 1-(furan-2-ylmethyl)piperidin-4-amine with 2-(naphthalen-1-yl)acetic acid derivatives in the presence of a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) and triethylamine (TEA) in dichloromethane at 0°C to room temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methylene chloride yield high-purity product (>95%) .

- Critical Conditions : Strict temperature control during coupling, inert atmosphere (N₂/Ar), and stoichiometric excess of the carboxylic acid derivative to drive the reaction to completion.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Key markers include:

- Piperidine protons : δ 2.4–3.1 ppm (multiplet for N-CH₂ and piperidine backbone) .

- Furan protons : δ 6.2–7.4 ppm (doublets for furan C₃/C₄ positions) .

- Naphthalene protons : δ 7.4–8.2 ppm (aromatic multiplet) .

- IR Spectroscopy : Amide C=O stretch at ~1678 cm⁻¹ and N-H bend at ~3355 cm⁻¹ confirm acetamide formation .

- Mass Spectrometry : Molecular ion peak at m/z 377.4 (calculated for C₂₄H₂₇N₂O₂⁺) .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the piperidine-furan-naphthalene scaffold?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with SHELXT for structure solution and SHELXL for refinement .

- Key Observations :

- Piperidine ring puckering : Chair conformation confirmed by torsion angles (C-C-N-C < 10°) .

- Furan-naphthalene dihedral angle : Typically 54.8–77.5°, influenced by steric hindrance between substituents .

- Validation : Check for R-factor convergence (<0.05) and validate using PLATON/ADDSYM to detect missed symmetry .

Q. What computational strategies are recommended to predict binding interactions of this compound with neurological targets (e.g., sigma receptors)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with:

- Target PDB : Sigma-1 receptor (e.g., 5HK1).

- Ligand Preparation : Optimize geometry at B3LYP/6-31G* level in Gaussian .

- Key Interactions :

- Piperidine N : Hydrogen bonding with Glu172.

- Naphthalene : π-π stacking with Phe107 .

- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values from radioligand assays.

Q. How can researchers resolve contradictions between computational modeling predictions and experimental crystallographic data for this compound's conformation?

Methodological Answer:

- Step 1 : Re-examine force field parameters (e.g., GAFF vs. OPLS) in MD simulations to ensure accurate torsion angle potentials .

- Step 2 : Perform QM/MM optimization of the crystal structure to identify energy minima missed in static models .

- Step 3 : Validate using variable-temperature XRD to assess thermal motion (ADPs) and conformational flexibility .

Q. What strategies are recommended for analyzing discrepancies in biological activity data across different in vitro assays involving this compound?

Methodological Answer:

- Assay Optimization :

- Dose-Response Curves : Use 10-point dilution series (1 nM–100 µM) to minimize false negatives .

- Control Compounds : Include reference standards (e.g., haloperidol for sigma receptor assays) .

- Data Reconciliation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.